molecular formula C9H11FO2 B13295036 2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL

2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL

Cat. No.: B13295036
M. Wt: 170.18 g/mol
InChI Key: BMXPVYRROQQOOZ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: 2-(2-Fluoro-3-methoxyphenyl)ethanal or 2-(2-Fluoro-3-methoxyphenyl)ethanoic acid.

    Reduction: 2-(2-Fluoro-3-methoxyphenyl)ethane.

    Substitution: 2-(2-Methoxy-3-methoxyphenyl)ethan-1-OL.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ethan-1-ol moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-methoxyphenyl)ethan-1-OL
  • 2-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
  • 2-(2-Fluoro-3-methoxyphenyl)ethan-1-amine

Uniqueness

2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4,11H,5-6H2,1H3

InChI Key

BMXPVYRROQQOOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CCO

Origin of Product

United States

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